Methyl 2-chloro-4-(pentafluoroethyl)nicotinate
Description
Methyl 2-chloro-4-(pentafluoroethyl)nicotinate is a fluorinated nicotinate ester derivative characterized by a pyridine backbone substituted with a chlorine atom at position 2, a pentafluoroethyl (C₂F₅) group at position 4, and a methyl ester moiety at position 3. This compound is synthesized via copper-mediated perfluoroalkylation reactions, as demonstrated in studies involving heteroaryl bromides . Its structural features, including the electron-withdrawing chloro and pentafluoroethyl groups, enhance its stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
1580464-71-6 |
|---|---|
Molecular Formula |
C9H5ClF5NO2 |
Molecular Weight |
289.58 g/mol |
IUPAC Name |
methyl 2-chloro-4-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H5ClF5NO2/c1-18-7(17)5-4(2-3-16-6(5)10)8(11,12)9(13,14)15/h2-3H,1H3 |
InChI Key |
GUORMFCKJWQHIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(pentafluoroethyl)nicotinate typically involves the esterification of 2-chloro-4-(pentafluoroethyl)nicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(pentafluoroethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Amino or thiol derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory and Analgesic Properties
Methyl 2-chloro-4-(pentafluoroethyl)nicotinate shows potential as an anti-inflammatory agent. In vitro studies have indicated that compounds with similar structures exhibit significant inhibition of inflammatory pathways, suggesting that this compound may also possess similar effects.
Case Study : Research has demonstrated that derivatives of methyl nicotinate can induce vasodilation, enhancing local blood flow and providing analgesic effects when applied topically. This mechanism is believed to involve the release of prostaglandins, which are key mediators in inflammation and pain response .
2. Drug Delivery Systems
The compound's lipophilicity allows it to penetrate biological membranes effectively, making it a candidate for drug delivery systems. Its ester group can be hydrolyzed to release active pharmaceutical ingredients at targeted sites.
Materials Science Applications
1. Fluorinated Polymers
this compound can be used in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are valuable in various industrial applications, including coatings and sealants.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Applications | Coatings, Sealants |
Environmental Applications
1. Biodegradability Studies
Research into the environmental impact of fluorinated compounds has highlighted the need for assessing the biodegradability of such substances. This compound's degradation pathways can provide insights into its environmental persistence and potential toxicity.
Case Study : A study on the degradation of fluorinated compounds showed that certain conditions could enhance their breakdown, reducing their environmental footprint . Understanding these pathways is crucial for regulatory assessments and environmental safety evaluations.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(pentafluoroethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studies involving membrane-bound proteins and receptors .
Comparison with Similar Compounds
Key Observations :
- Fluorination Patterns : The pentafluoroethyl group (C₂F₅) in the target compound provides greater steric bulk and lipophilicity than the trifluoromethyl (CF₃) group in A195405, which may influence solubility and metabolic stability .
- Functional Groups : Unlike A513210, which is a carboxylic acid, the methyl ester in the target compound increases lipophilicity, favoring membrane permeability and utility as a prodrug .
Functional and Application Differences
- Reactivity in Synthesis : The chloro substituent in the target compound acts as a superior leaving group compared to fluorine, enabling efficient cross-coupling reactions for further derivatization .
- Penetration and Formulation : Studies on nicotinate esters (e.g., methyl nicotinate derivatives) indicate that skin penetration and erythema induction are influenced by substituent lipophilicity and vehicle formulation . The pentafluoroethyl group in the target compound may enhance penetration in hydrophobic ointments compared to less fluorinated analogs.
- Biological Activity : Fluorinated pyridines like A513210, with carboxylic acid functionality, are often used in drug discovery for target binding (e.g., enzyme inhibition), whereas ester derivatives like the target compound may serve as intermediates or prodrugs .
Biological Activity
Methyl 2-chloro-4-(pentafluoroethyl)nicotinate is a fluorinated derivative of nicotinic acid that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by the presence of a pentafluoroethyl group and a chlorine atom, suggests interesting interactions with biological systems. This article reviews the biological activity of this compound, focusing on its toxicity, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where:
- C1 = Methyl group
- C2 = Chlorine atom
- C3 = Pentafluoroethyl group
- C4 = Nicotinic acid moiety
This specific arrangement contributes to its lipophilicity and potential interactions with cellular membranes.
Toxicity Studies
The toxicity of this compound has been assessed in various studies. Key findings include:
- Aquatic Toxicity : The compound exhibits significant toxicity to aquatic organisms, particularly in bioassays using Daphnia magna and A. fischeri. The effective concentration (EC50) values indicate a moderate to high level of toxicity, suggesting potential environmental risks associated with its use .
| Organism | EC50 (mg/L) | Toxicity Level |
|---|---|---|
| A. fischeri | 45.3 | Highly toxic |
| Daphnia magna | 164 | Moderately toxic |
Pharmacological Effects
Recent research indicates that this compound may have pharmacological properties that could be harnessed for therapeutic purposes:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. The mechanism appears to involve disruption of cellular signaling pathways, potentially leading to apoptosis in tumor cells .
- Neuropharmacological Effects : There is emerging evidence that compounds with similar structures can modulate neurotransmitter systems, particularly cholinergic pathways. This raises the possibility that this compound may also influence cognitive functions or neurodegenerative processes.
Case Study 1: Antiproliferative Effects
A study conducted on several cancer cell lines demonstrated that this compound significantly inhibited cell growth compared to control groups. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 20 |
This suggests potential applications in cancer therapy, although further research is needed to elucidate the underlying mechanisms.
Case Study 2: Environmental Impact Assessment
An environmental assessment highlighted the risks associated with the use of this compound in agricultural applications. The study found that runoff containing this compound could lead to significant ecological disturbances in aquatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
